4-(2-Bromoethyl)-2-methylmorpholine hydrobromide

Vue d'ensemble

Description

Molecular Structure Analysis

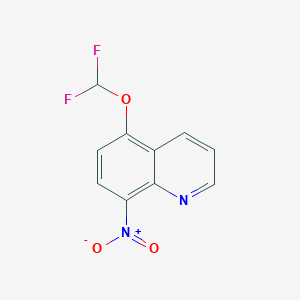

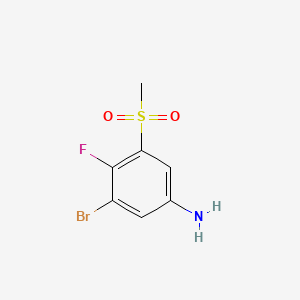

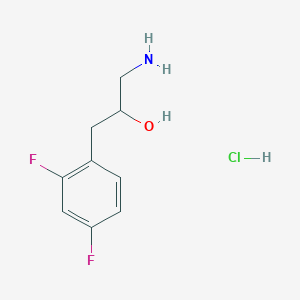

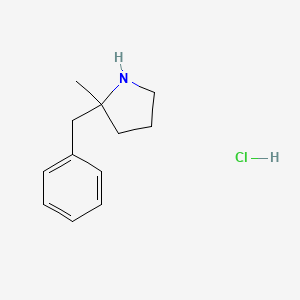

The InChI code for this compound is1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a white to yellow to pink solid . It has a molecular weight of 274.98 and is stable at room temperature .Applications De Recherche Scientifique

Waste-Free Synthesis Technology

Morpholine derivatives, including N-methylmorpholine and its N-oxide, are significant due to their high solvency properties. These compounds are instrumental in extracting aromatic hydrocarbons and are employed as solvents for natural polymers like cellulose and fibroin. Specifically, N-methylmorpholine-N-oxide stands out as a versatile solvent and reagent in fine organic synthesis, underlining the broader applicative spectrum of morpholine derivatives in chemical manufacturing processes (Markosyan et al., 2013).

Ionic Liquid Nucleophilicity in Ether Cleavage

The high nucleophilicity of bromide ions in certain ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide, has been utilized for the nucleophilic displacement in aryl alkyl ethers, leading to the regeneration of phenols. This method, leveraging the properties of ionic liquids, represents a green chemical approach, marking its significance in eco-friendly chemical synthesis (Boovanahalli et al., 2004).

Material Synthesis and Structural Studies

The synthesis and structural analysis of semiorganic crystals, like (4-methylphenyl)methanaminium bromide hemihydrate, illustrate the compound's utility in material science. Such materials are studied for their potential in laser applications, driven by their unique structural, spectral, and optical properties. The interactions within these materials, such as hydrogen bonding, significantly influence their physical characteristics, underscoring their applicative value in advanced material synthesis (Aarthi & Ramachandra Raja, 2019).

Green Chemistry and Catalysis

Explorations into green chemistry have led to the utilization of specific ionic liquids, like 4-allyl-4-methylmorpholin-4-ium bromine, in biodiesel production. Paired with microwave heating systems, these catalysts have demonstrated efficacy in improving methyl ester yields, showcasing a cost-effective and energy-efficient route to biodiesel production. Such studies highlight the compound's role in fostering sustainable chemical processes (Lin et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

4-(2-bromoethyl)-2-methylmorpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO.BrH/c1-7-6-9(3-2-8)4-5-10-7;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGFLFPZLWKILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoethyl)-2-methylmorpholine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)